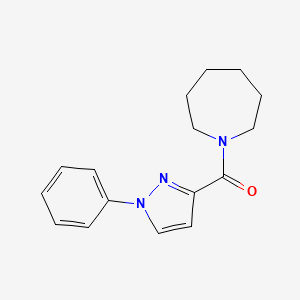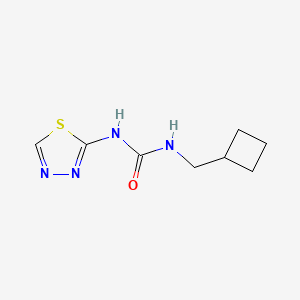![molecular formula C15H20N4O B7511332 3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511332.png)
3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea, also known as DMPU, is a widely used reagent in organic synthesis. It is a colorless, odorless, and stable compound that is soluble in many organic solvents. DMPU is a urea derivative that has a pyrazolylmethyl group attached to the nitrogen atom. Due to its unique chemical structure, DMPU has many applications in scientific research.
Mécanisme D'action
3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea is a polar aprotic solvent that can solvate a wide range of polar and nonpolar molecules. It has a high dielectric constant and a low nucleophilicity, which makes it an ideal solvent for reactions that involve polar intermediates. 3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea can also act as a ligand in catalytic reactions, coordinating with metal ions to facilitate the reaction.
Biochemical and Physiological Effects:
3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered safe to handle. It is not known to have any significant effects on human health or the environment.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has many advantages as a reagent in lab experiments. It is a stable and easy-to-handle compound that is readily available. It is also a highly polar solvent that can solvate a wide range of molecules. 3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea is compatible with many organic solvents and can be used in a variety of reactions. However, 3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has some limitations. It is not a good solvent for some reactions that require a nonpolar environment. It can also be expensive compared to other solvents.
Orientations Futures
There are many potential future directions for the use of 3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea in scientific research. One area of interest is the development of new catalytic reactions that use 3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea as a ligand. Another area of interest is the use of 3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea in the synthesis of new pharmaceuticals and other complex organic molecules. Additionally, 3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea may have applications in the field of materials science, such as in the synthesis of new polymers and other materials.
Méthodes De Synthèse
3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea can be synthesized by the reaction of 2,5-dimethylphenyl isocyanate with 1-methyl-4-pyrazolylmethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide. The resulting product is purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea is a versatile reagent that is used in many areas of scientific research. It is commonly used as a polar aprotic solvent in organic synthesis. It is also used as a catalyst in various reactions such as the Suzuki coupling reaction and the Heck reaction. 3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has been shown to be an effective reagent in the synthesis of peptides and other complex organic molecules.
Propriétés
IUPAC Name |
3-(2,5-dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-11-5-6-12(2)14(7-11)17-15(20)18(3)9-13-8-16-19(4)10-13/h5-8,10H,9H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSSNWBCQXHPIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)N(C)CC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-cyanophenyl)methyl]-N,N-dimethylpiperazine-1-carboxamide](/img/structure/B7511267.png)
![N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B7511268.png)

![N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7511295.png)

![N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511302.png)
![N-[(4-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511318.png)
![N-[(4-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511320.png)
![N-methyl-N-[(2-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7511335.png)
![N-[(4-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7511337.png)

